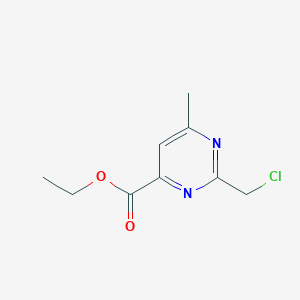Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate
CAS No.: 1240598-21-3
Cat. No.: VC8407771
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1240598-21-3 |
|---|---|
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 |
| IUPAC Name | ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-4-6(2)11-8(5-10)12-7/h4H,3,5H2,1-2H3 |
| Standard InChI Key | SUFUMXCNBOXKIJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NC(=C1)C)CCl |
| Canonical SMILES | CCOC(=O)C1=NC(=NC(=C1)C)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate, reflects its substitution pattern: a pyrimidine ring substituted at positions 2 (chloromethyl), 4 (ethoxycarbonyl), and 6 (methyl) . The SMILES notation provides a linear representation of its structure, highlighting the spatial arrangement of functional groups .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.65 g/mol |
| InChI Key | SUFUMXCNBOXKIJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NC(=C1)C)CCl |
The 3D conformational analysis reveals a planar pyrimidine ring with the chloromethyl and methyl groups adopting equatorial positions to minimize steric strain .
Synthetic Methodologies
Classical Approaches
The compound is typically synthesized via multi-step routes involving:
-
Biginelli Reaction: A three-component coupling of urea, ethyl acetoacetate, and chloromethyl ketone derivatives under acidic conditions .
-
Post-Functionalization: Methylation or chlorination of preformed pyrimidine intermediates. For example, chlorination of 2-(hydroxymethyl)-6-methylpyrimidine-4-carboxylate using thionyl chloride () yields the chloromethyl derivative .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl (cat.), ethanol, reflux | 65–75 |
| Chlorination | , DMF, 80°C | 85–90 |
Green Chemistry Innovations
Recent advances employ visible-light-driven organocatalytic aerobic oxidation to enhance reaction rates and selectivity. For instance, eosin Y catalyzes the oxidation of dihydropyrimidine precursors to aromatic pyrimidines under mild conditions .
Physicochemical Properties
Thermal Stability
Experimental data for the exact compound remain limited, but analogues such as ethyl 2-chloro-6-methylpyrimidine-4-carboxylate exhibit a melting point of 55–57°C and a predicted boiling point of 318.6°C . Computational models (e.g., PubChem’s algorithms) estimate a density of 1.265 g/cm³ and a pKa of -2.99 for the parent compound .
Spectroscopic Characterization
NMR Spectroscopy:
-
NMR: Signals at δ 1.20 (t, 3H, ethyl CH3), 2.33 (s, 3H, C6-CH3), and 4.13–4.06 (m, 2H, ethyl CH2) confirm the ester and methyl substituents .
-
NMR: Peaks at δ 166.8 (C=O), 158.8 (C4-pyrimidine), and 55.2 (C-Cl) align with the expected electronic environment .
Applications and Derivatives
Pharmaceutical Intermediates
The chloromethyl group enables nucleophilic substitution reactions, making the compound a precursor to:
-
Anticancer Agents: Pyrimidine-based inhibitors of tyrosine kinases .
-
Antimicrobials: Sulfonamide derivatives with enhanced bioavailability .
Material Science
Functionalized pyrimidines are explored as ligands in catalytic systems. For example, palladium complexes of chloromethyl-pyrimidines show activity in Suzuki-Miyaura cross-coupling reactions .
Recent Advances and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume